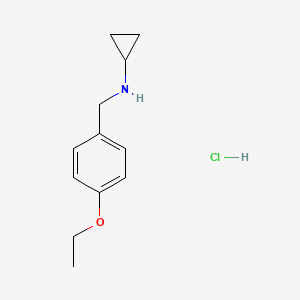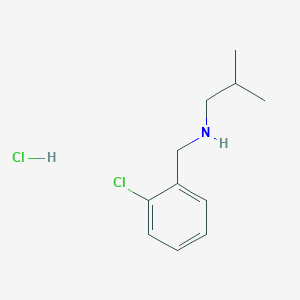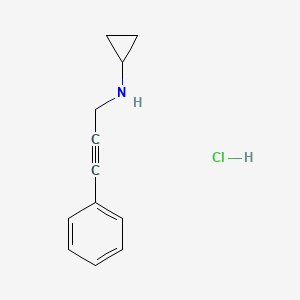
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
“N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-32-8 . It has a molecular weight of 227.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H17NO.ClH/c1-2-14-12-7-3-10 (4-8-12)9-13-11-5-6-11;/h3-4,7-8,11,13H,2,5-6,9H2,1H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Peripheral Dopamine Blocking Agent
2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, related to N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride, demonstrates effectiveness as a peripheral dopamine blocking agent. This compound has been found to antagonize the hypotensive effect of dopamine, indicating potential applications in cardiovascular research and therapies (Jarboe et al., 1978).
2. Preclinical Species and Human Disposition Studies
In the context of diabetes treatment, a structurally related compound (PF-04971729) has been studied for its pharmacokinetic and metabolic characteristics. This research provides insights into how similar compounds, including this compound, might be metabolized and distributed in both preclinical species and humans (Kalgutkar et al., 2011).
3. Synthesis Methodologies
Studies on the synthesis of cyclopropylamines, including methods potentially applicable to this compound, provide valuable information for pharmaceutical and chemical synthesis. These methodologies involve base-induced dehydrochlorination and catalytic hydrogenation processes, enhancing the understanding of chemical synthesis and manipulation of such compounds (Kimpe et al., 1991).
4. Cyclopropanation Reactions
Iron-catalyzed cyclopropanation reactions in aqueous media using glycine ethyl ester hydrochloride demonstrate the potential of cyclopropanamine compounds in organic synthesis. Such reactions can lead to products with good yields and diastereoselectivity, suggesting applications in the synthesis of complex organic molecules (Morandi et al., 2012).
5. Cardiotropic Action
Preclinical studies on compounds with structures similar to this compound, such as etmaben, have shown pronounced cardiotropic effects. This indicates potential applications in cardiac therapy and the study of cardiovascular diseases (Ivkin & Karpov, 2022).
6. Neurotoxic Effects
Research on compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) reveals neurotoxic effects on noradrenergic neurons. Such studies contribute to the understanding of neuronal function and potential therapeutic or toxicological effects of similar compounds (Jaim-Etcheverry & Zieher, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-7-3-10(4-8-12)9-13-11-5-6-11;/h3-4,7-8,11,13H,2,5-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVBJFOECHQFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amine hydrochloride](/img/structure/B3078229.png)


![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)


![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)
